(3aR,7aR)-Octahydrofuro[3,2-b]pyridine
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Overview
Description
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyridine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halogenating agents, nucleophiles; conditionsvarying temperatures and solvents depending on the specific substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Furan: A five-membered aromatic ring containing one oxygen atom.
Pyrrolo[3,2-b]pyridine: A related compound with a fused pyridine and pyrrole ring system.
Uniqueness
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Biological Activity
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure allows it to interact with various neurotransmitter receptors, which may contribute to its biological effects. The stereochemistry of this compound is crucial for its activity, influencing how it binds to target proteins and receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It appears to interact with neurotransmitter systems, potentially influencing mood and cognition.
- Glycosidase Inhibition : The compound has been studied for its ability to inhibit glycosidases, which are enzymes that play a role in carbohydrate metabolism. This inhibition could have implications for diseases related to glycosylation processes .
The mechanisms through which this compound exerts its effects are still under investigation. However, initial findings point towards:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors in the central nervous system. This interaction could modulate signaling pathways involved in mood regulation and cognitive functions.
- Enzyme Modulation : By inhibiting specific glycosidases, the compound may alter metabolic pathways that are critical in diseases such as diabetes and cancer .
Case Studies
- Neuroprotective Study : A study investigating the effects of this compound on neuronal cells demonstrated that the compound could reduce oxidative stress markers and improve cell viability in models of neurodegeneration. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Glycosidase Inhibition : Another research effort focused on the compound's ability to inhibit specific glycosidases. Results indicated a significant reduction in enzyme activity at certain concentrations, highlighting its potential as a therapeutic agent for conditions linked to abnormal glycosylation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Type | Unique Features | Biological Activity |
---|---|---|---|
Octahydrofuro[3,2-b]pyridine | Bicyclic | Lacks phenyl substituent | Limited biological data available |
Rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine | Bicyclic with phenyl group | Enhanced receptor interaction potential | Neuroprotective effects reported |
N-methyl-octahydrofuro[3,2-b]pyridine | Bicyclic with nitrogen substitution | Altered biological activity due to methyl substitution | Potential for different receptor affinities |
Future Directions
The ongoing research into this compound suggests several future directions:
- Expanded Biological Testing : Further studies are needed to fully elucidate the range of biological activities and mechanisms of action.
- Therapeutic Applications : Investigating the therapeutic potential in clinical settings for neurodegenerative diseases and metabolic disorders will be crucial.
- Structural Modifications : Exploring derivatives of this compound could lead to enhanced efficacy or selectivity towards specific biological targets.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
GZJVTAUEKSQLNO-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCO2)NC1 |
Canonical SMILES |
C1CC2C(CCO2)NC1 |
Origin of Product |
United States |
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